Intrinsic Cross‑Coupling Reactivity Advantage: C–I Bond Activation Energy vs. C–Br
The rate‑determining step in Pd‑catalyzed cross‑coupling is oxidative addition of the C–X bond. The C–I bond dissociation energy is 280 kJ mol⁻¹, 66 kJ mol⁻¹ lower than the C–Br value of 346 kJ mol⁻¹ . This 19% reduction in bond strength directly translates to faster oxidative addition at room temperature or mild heating, enabling higher yields in Suzuki, Sonogashira, and related couplings .
| Evidence Dimension | C–X bond dissociation energy (kJ mol⁻¹) |
|---|---|
| Target Compound Data | C–I: ~280 kJ mol⁻¹ (class representative) |
| Comparator Or Baseline | C–Br: ~346 kJ mol⁻¹; C–Cl: ~407 kJ mol⁻¹ |
| Quantified Difference | Δ(C–Br – C–I) = 66 kJ mol⁻¹ (19% lower for C–I) |
| Conditions | Gas‑phase bond dissociation energies; oxidative addition step in Pd⁰/Pdᴵᴵ catalytic cycle |
Why This Matters
Higher oxidative addition rate permits lower catalyst loadings and shorter reaction times in Pd‑catalyzed cross‑couplings, reducing cost and improving throughput when scaling up.
- [1] Metal‑catalysed halogen exchange reactions of aryl halides. Org. Biomol. Chem. 2009. DOI: 10.1039/b818155a. (Trend in activation energies: C–Cl 407, C–Br 346, C–I 280 kJ mol⁻¹). https://scite.ai/reports/metal-catalysed-halogen-exchange-reactions-of-Xy55wD (accessed 2026‑05‑03). View Source
